

2-(3-Fluoro-5-methylphenyl)acetonitrile

molecular weight and formula

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Compound of Interest

Compound Name: 2-(3-Fluoro-5-methylphenyl)acetonitrile

Cat. No.: B1303432

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Technical Guide: 2-(3-Fluoro-5-methylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a known synthetic route for **2-(3-Fluoro-5-methylphenyl)acetonitrile**, a key intermediate in various research and development applications.

Core Compound Data

The fundamental molecular and physical properties of **2-(3-Fluoro-5-methylphenyl)acetonitrile**, identified by the CAS number 518070-21-8, are summarized below.

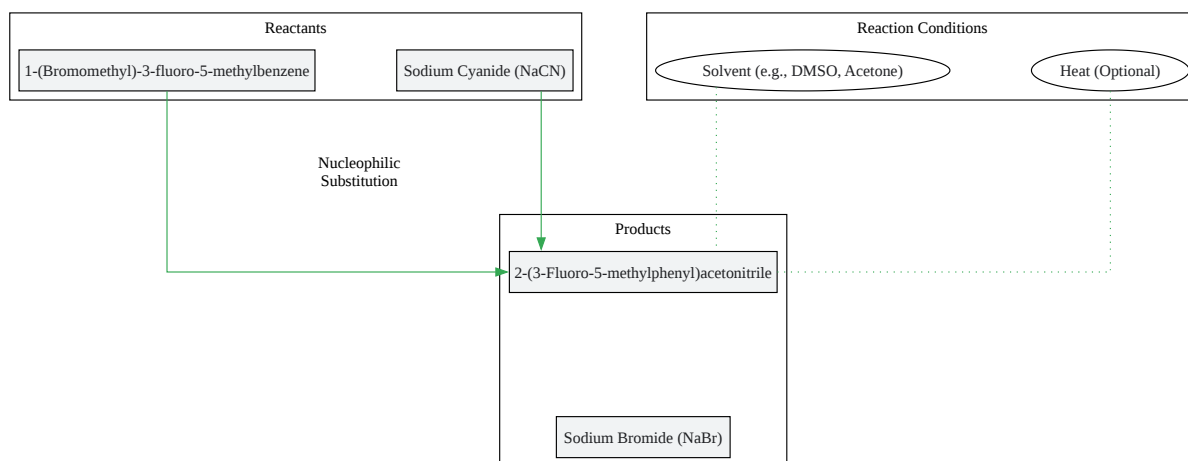
Property	Value	Citations
Molecular Formula	C ₉ H ₈ FN	[1][2][3]
Molecular Weight	149.17 g/mol	[2]
Alternate Name	Benzeneacetonitrile, 3-fluoro-5-methyl-	[4]
CAS Number	518070-21-8	[1][2][5]

Synthesis of 2-(3-Fluoro-5-methylphenyl)acetonitrile

A general and widely applicable method for the synthesis of phenylacetonitriles involves the cyanation of a corresponding benzyl halide. This process is a standard nucleophilic substitution reaction where the halide is displaced by a cyanide ion.

Reaction Pathway

The synthesis of **2-(3-Fluoro-5-methylphenyl)acetonitrile** typically proceeds via the reaction of 1-(bromomethyl)-3-fluoro-5-methylbenzene with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent.



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Fig. 1: Synthetic pathway for **2-(3-Fluoro-5-methylphenyl)acetonitrile**.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of phenylacetonitriles, adapted for the specific synthesis of **2-(3-Fluoro-5-methylphenyl)acetonitrile**.

Materials:

- 1-(Bromomethyl)-3-fluoro-5-methylbenzene
- Sodium cyanide (NaCN)

- Anhydrous acetone or Dimethyl sulfoxide (DMSO)
- Water
- Benzene or other suitable organic extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate

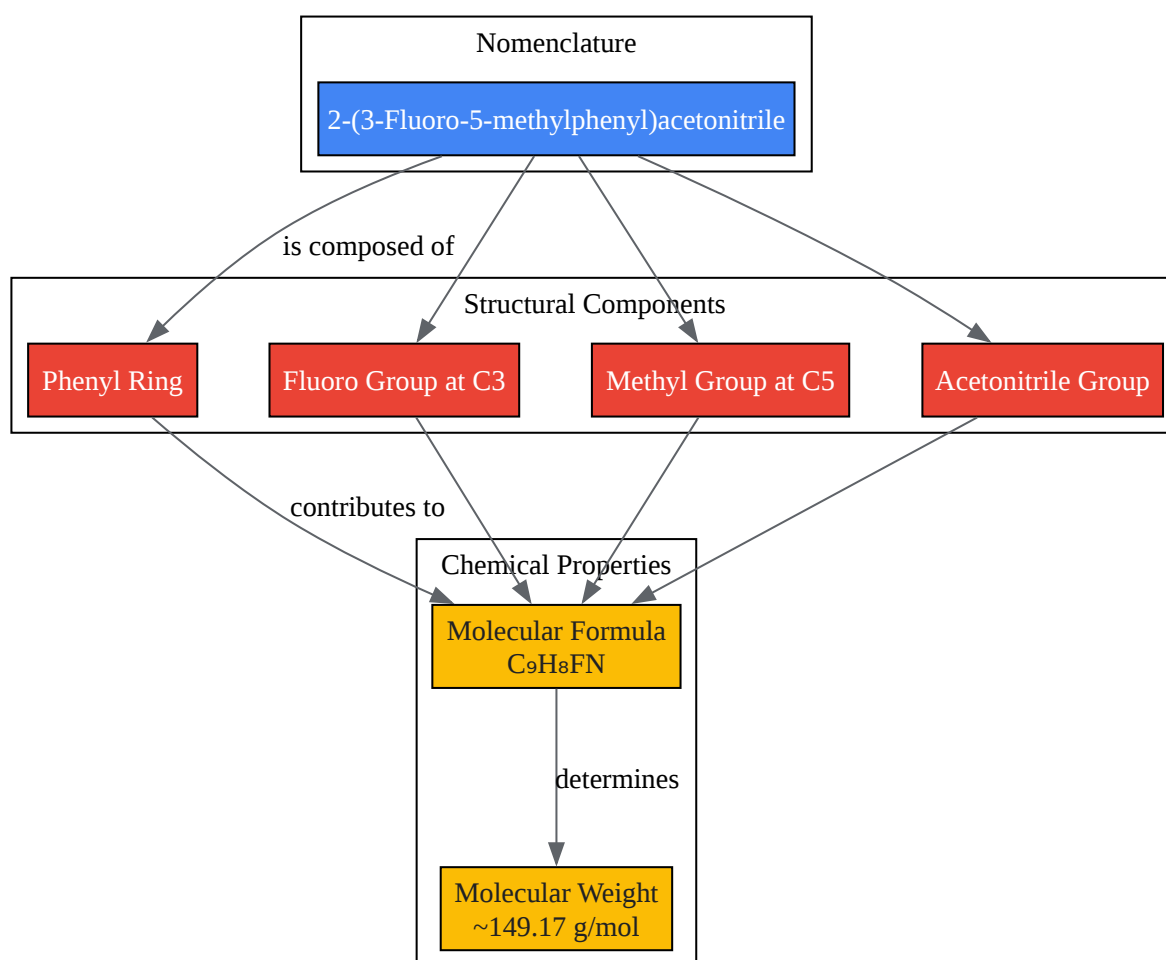
Procedure:

- **Reaction Setup:** In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(bromomethyl)-3-fluoro-5-methylbenzene in a suitable volume of anhydrous acetone or DMSO.
- **Addition of Cyanide:** Add a molar excess (typically 1.1 to 1.5 equivalents) of finely powdered sodium cyanide to the stirred solution.
- **Reaction:** Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. If acetone is used as the solvent, it can be removed under reduced pressure.
- **Extraction:** Partition the residue between water and an organic solvent like benzene. Separate the organic layer.
- **Washing:** Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** The crude **2-(3-Fluoro-5-methylphenyl)acetonitrile** can be further purified by vacuum distillation or column chromatography on silica gel.

Note: This is a generalized procedure. Specific reaction times, temperatures, and purification methods may vary and should be optimized for the best yield and purity.

Logical Relationship Diagram

The following diagram illustrates the logical connections between the compound's nomenclature, its structural components, and its fundamental chemical properties.



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